molecular formula C8H18N2O B13947428 3-Amino-3-(piperidin-3-yl)propan-1-ol

3-Amino-3-(piperidin-3-yl)propan-1-ol

Cat. No.: B13947428
M. Wt: 158.24 g/mol
InChI Key: LTPDYPOCQCEZEC-UHFFFAOYSA-N
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Description

3-Amino-3-(piperidin-3-yl)propan-1-ol is a chemical compound with the molecular formula C8H18N2O. It is a research chemical often used in various scientific studies and industrial applications. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an amino alcohol group, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(piperidin-3-yl)propan-1-ol typically involves the reaction of piperidine with an appropriate amino alcohol precursor. One common method includes the reductive amination of 3-piperidinone with 3-aminopropanol under hydrogenation conditions using a catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(piperidin-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-Amino-3-(piperidin-3-yl)propan-1-ol is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(piperidin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-1-yl)propan-1-ol: Similar structure but lacks the amino group.

    1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: Contains a methyl group on the piperidine ring.

    3-(4-Aminopiperidin-1-yl)propan-1-ol: Similar structure with the amino group on a different position of the piperidine ring.

Uniqueness

3-Amino-3-(piperidin-3-yl)propan-1-ol is unique due to its specific combination of an amino group and a piperidine ring, which provides distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-amino-3-piperidin-3-ylpropan-1-ol

InChI

InChI=1S/C8H18N2O/c9-8(3-5-11)7-2-1-4-10-6-7/h7-8,10-11H,1-6,9H2

InChI Key

LTPDYPOCQCEZEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(CCO)N

Origin of Product

United States

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